![molecular formula C8H7ClN2 B075860 6-Chloro-2-methylimidazo[1,2-a]pyridine CAS No. 13583-92-1](/img/structure/B75860.png)

6-Chloro-2-methylimidazo[1,2-a]pyridine

Descripción general

Descripción

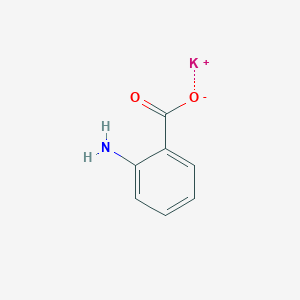

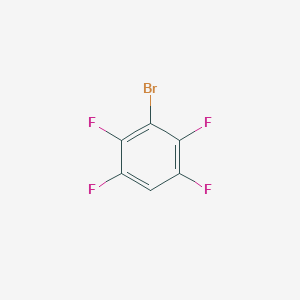

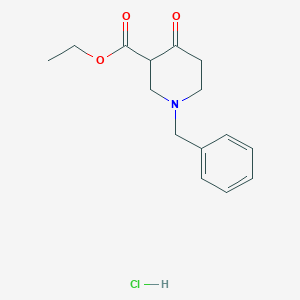

6-Chloro-2-methylimidazo[1,2-a]pyridine is a chemical compound with the linear formula C8 H7 Cl N2 . It is a derivative of imidazo[1,2-a]pyridine, which is a class of fused nitrogen-bridged heterocyclic compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Chloro-2-methylimidazo[1,2-a]pyridine, has been well studied in the past decade . The synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These methods have been developed to improve the ecological impact of the classical schemes .Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methylimidazo[1,2-a]pyridine is characterized by its linear formula C8 H7 Cl N2 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The specific chemical reactions involved in the synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine would depend on the specific synthetic pathway used.Aplicaciones Científicas De Investigación

Antituberculosis Agents

- Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The mice were treated with different doses of the compound Q203 .

- Results: The study indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Synthesis of Imidazo[1,2-a]pyridines

- Application Summary: A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

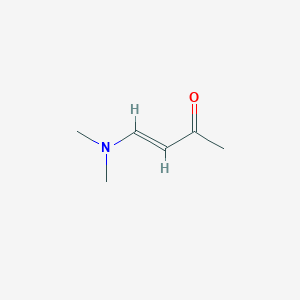

- Methods of Application: A mixture of 2-aminopyridine and α-bromoketone was placed in a microwave synthesiser . The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure .

- Results: After 15–20 min of irradiation, the mixture was cooled to room temperature . The crude product was subjected to further processing .

Antimalarial Agents

- Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as potential antimalarial agents . They exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria .

- Methods of Application: The in vitro antimalarial activity of these compounds was tested against P. falciparum strains . The compounds were also evaluated for their in vivo antimalarial activity in a mouse model .

- Results: The study indicated that some of these compounds exhibited potent in vitro and in vivo antimalarial activity .

Pharmaceutical Intermediate

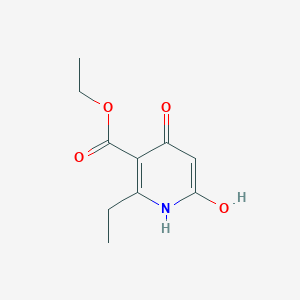

- Application Summary: “6-Chloro-2-methylimidazo[1,2-a]pyridine” can be used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs .

- Methods of Application: The specific methods of application would depend on the particular drug being synthesized .

- Results: The results would also depend on the particular drug being synthesized .

Anticancer Agents

- Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as potential anticancer agents . They exhibit significant activity against various types of cancer cells .

- Methods of Application: The in vitro anticancer activity of these compounds was tested against various cancer cell lines . The compounds were also evaluated for their in vivo anticancer activity in a mouse model .

- Results: The study indicated that some of these compounds exhibited potent in vitro and in vivo anticancer activity .

Material Science

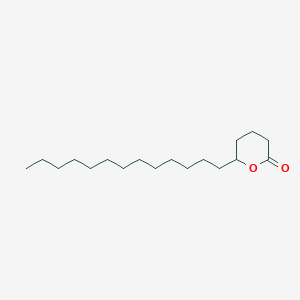

- Application Summary: Imidazo[1,2-a]pyridine moiety is also useful in material science because of its structural character .

- Methods of Application: The specific methods of application would depend on the particular material being synthesized .

- Results: The results would also depend on the particular material being synthesized .

Direcciones Futuras

Imidazo[1,2-a]pyridines, including 6-Chloro-2-methylimidazo[1,2-a]pyridine, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely continue to explore new synthetic pathways, with an emphasis on environmentally benign strategies . Additionally, further studies on the biological activity profiles of these compounds could lead to the development of new drugs .

Propiedades

IUPAC Name |

6-chloro-2-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDRZNBSRWKRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560104 | |

| Record name | 6-Chloro-2-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-methylimidazo[1,2-a]pyridine | |

CAS RN |

13583-92-1 | |

| Record name | 6-Chloro-2-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)